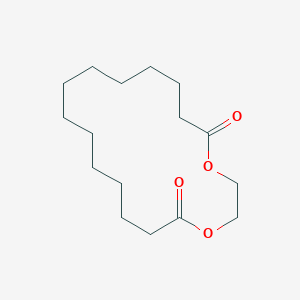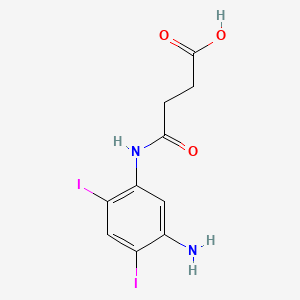![molecular formula C8H8Cl2O B14673602 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one CAS No. 36842-13-4](/img/structure/B14673602.png)
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one is a bicyclic compound with the molecular formula C7H6Cl2O. This compound is characterized by its unique bicyclo[3.2.0]hept-2-en-6-one structure, which includes two chlorine atoms and a methyl group. It is known for its applications in various fields of scientific research and industry.
準備方法
The synthesis of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one typically involves the reaction of dichloroketene with 1,3-cyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be purified through distillation or recrystallization to achieve high purity levels .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound meets the required standards for various applications.
化学反応の分析
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. It can also act as a probe for studying protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved in these reactions depend on the specific biological context and the presence of other reactive species .
類似化合物との比較
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has two methyl groups instead of chlorine atoms, leading to different reactivity and applications.
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Similar in structure but without the methyl group, this compound exhibits different chemical properties and uses.
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: The presence of three methyl groups alters its reactivity and potential applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
36842-13-4 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
7,7-dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C8H8Cl2O/c1-4-2-5-6(3-4)8(9,10)7(5)11/h3,5-6H,2H2,1H3 |
InChIキー |
PHJDTKRPFGPTGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(C1)C(=O)C2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)

![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)



![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)

